Product packaging for Diisotridecylamine(Cat. No.:CAS No. 57157-80-9)

Diisotridecylamine

Cat. No.: B1596490
CAS No.: 57157-80-9
M. Wt: 381.7 g/mol
InChI Key: YOFPVMWVLDSWKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Long-Chain Secondary Amines in Applied Chemistry

Long-chain secondary amines are a class of organic compounds derived from ammonia (B1221849) where two hydrogen atoms are replaced by long alkyl or aryl groups. solubilityofthings.com These compounds are instrumental in numerous industrial and biological processes. Their utility stems from the presence of a nitrogen atom with a lone pair of electrons, which confers basicity and nucleophilicity, and the long hydrocarbon chains that provide hydrophobicity. uni-tuebingen.de

The significance of long-chain secondary amines lies in their versatility. They are widely used as:

Surfactants and Emulsifiers: The dual nature of a polar amine head and a nonpolar hydrocarbon tail allows them to reduce surface tension and stabilize emulsions.

Corrosion Inhibitors: They form a protective film on metal surfaces, preventing corrosive substances from coming into contact with the metal. lookchem.cominspenet.com

Lubricant Additives: Their ability to form durable films on surfaces reduces friction and wear in machinery. google.com

Intermediates in Chemical Synthesis: They serve as building blocks for the production of a wide range of other chemicals, including more complex amines, quaternary ammonium (B1175870) salts, and amine oxides. google.comlookchem.com

Extraction Agents: In hydrometallurgy, they are used for the selective extraction of metal ions from aqueous solutions. google.com

The length and branching of the alkyl chains significantly influence the physical and chemical properties of these amines, such as their solubility, boiling point, and steric hindrance, allowing for the fine-tuning of their performance in specific applications. uni-tuebingen.de

Evolution of Research Trajectories for Diisotridecylamine

Research into this compound has evolved from basic synthesis and characterization to more specialized and application-driven investigations. Early studies likely focused on establishing efficient methods for its production, primarily through the reaction of isotridecyl alcohol with ammonia over a catalyst. google.com

More recent research has shifted towards exploring its utility in specific, high-value applications. A notable area of investigation is its use as a corrosion inhibitor, particularly in metalworking fluids. lookchem.com Another significant research trajectory has been its application as a lubricant additive. For instance, its derivative, this compound molybdate (B1676688), has been studied for its potential to enhance the performance and protection of lubricants in electric and hybrid vehicles. google.comwipo.int

Furthermore, the role of this compound as an extractant in solvent extraction processes for metal separation continues to be an area of academic and industrial interest. google.com The branched nature of its alkyl chains can offer unique selectivity and phase separation characteristics compared to linear amines.

Scope and Academic Relevance of this compound Investigations

The academic relevance of this compound stems from its complex chemical nature and its wide array of potential applications. Investigations into this compound contribute to a deeper understanding of structure-property relationships in long-chain amines. For example, studying the impact of its isomeric purity and the specific branching of the isotridecyl groups on its performance as a corrosion inhibitor or lubricant additive provides valuable insights for the design of new and improved functional molecules.

From an academic perspective, this compound serves as a model compound for studying the mechanisms of:

Corrosion Inhibition: Understanding how the molecule adsorbs onto metal surfaces and forms a protective barrier. scielo.org.mx

Lubrication: Investigating the tribological films formed by its derivatives under various conditions.

Solvent Extraction: Elucidating the complexation and phase transfer mechanisms of metal ions. uchicago.edu

The synthesis of this compound itself presents interesting academic challenges, such as catalyst development for improved selectivity and yield. google.com The study of its various isomers and their distinct properties is also a pertinent area of research. libretexts.orgrsc.orgwikipedia.org The continued investigation of this compound is therefore crucial for advancing the fields of materials science, industrial chemistry, and chemical engineering.

Chemical and Physical Properties of this compound

This compound is a colorless to light yellow liquid with a characteristic amine odor. google.com Its key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₆H₅₅N
Molecular Weight 381.72 g/mol
CAS Number 57157-80-9
Appearance Colorless to light yellow liquid
Density 0.816 g/cm³ at 25°C
Boiling Point 455.2°C at 760 mmHg
Flash Point 157.8°C
Refractive Index 1.451

Data sourced from vulcanchem.comhzoceanchem.com

This compound's high molecular weight and long, branched alkyl chains result in a high boiling point and low volatility. vulcanchem.com It is highly lipophilic, meaning it has a strong affinity for organic solvents and is only slightly soluble in water. vulcanchem.com The presence of a secondary amine group allows for moderate hydrogen bonding capabilities. vulcanchem.com

Synthesis and Manufacturing Processes

The primary industrial synthesis of this compound involves the reductive amination of isotridecyl alcohol. In a typical process, isotridecyl alcohol is reacted with ammonia in the presence of a catalyst at elevated temperatures and pressures. google.com

A common method employs a copper-nickel supported catalyst. The process generally involves the following steps:

Isotridecyl alcohol and the catalyst are charged into a high-pressure reactor.

The reactor is purged with nitrogen to remove air.

Liquid ammonia and hydrogen are introduced into the reactor.

The temperature is raised to 120-250°C and the pressure to 3-10 MPa, with continuous stirring for 5-15 hours.

After the initial reaction, the temperature is reduced, and hydrogen is continuously introduced to replace the ammonia. The reaction continues for another 1-10 hours at a higher temperature of 180-240°C.

The reactor is then cooled, and the pressure is released.

The catalyst is removed by filtration, and the resulting filtrate is distilled to obtain purified this compound. google.com

This method is reported to have the advantages of being a simple process with low cost and high yield. google.com

Industrial Applications of this compound

The unique properties of this compound make it a valuable component in several industrial applications.

Role as a Corrosion Inhibitor

This compound is utilized as a corrosion inhibitor, particularly in metalworking fluids. lookchem.com Corrosion inhibitors are substances that, when added in small concentrations to an environment, reduce the corrosion rate of a metal exposed to that environment. inspenet.com They typically function by forming a protective film on the metal surface, which acts as a barrier to corrosive agents. inspenet.comscielo.org.mx The long alkyl chains of this compound contribute to the formation of a persistent, hydrophobic layer on the metal, effectively repelling water and other corrosive elements.

Functionality as a Lubricant Additive

In the lubrication industry, this compound and its derivatives serve as important additives. google.com A notable example is this compound molybdate, a molybdenum-amine complex. google.comwipo.int This additive has been shown to improve the extreme pressure (EP) performance and reduce component wear in lubricants. google.com It can also enhance the protection of yellow metals and is particularly being explored for use in lubricants for electric and hybrid vehicles. google.comwipo.int The formation of a protective film on metal surfaces by these additives helps to minimize friction and prevent damage under high load conditions. google.com

Application in Solvent Extraction

This compound is employed as an extractant in solvent extraction, a process used to separate components from a liquid mixture. google.compscengineering.com In hydrometallurgy, for instance, it can be used for the selective extraction of precious metals. google.com Solvent extraction relies on the differential solubility of a substance in two immiscible liquids, typically an aqueous phase and an organic phase. uchicago.edu The lipophilic nature of this compound makes it an effective carrier for certain metal ions, facilitating their transfer from the aqueous phase to the organic phase. vulcanchem.com The branched structure of the alkyl chains can influence the selectivity of the extraction process.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H55N B1596490 Diisotridecylamine CAS No. 57157-80-9

Properties

IUPAC Name

11-methyl-N-(11-methyldodecyl)dodecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H55N/c1-25(2)21-17-13-9-5-7-11-15-19-23-27-24-20-16-12-8-6-10-14-18-22-26(3)4/h25-27H,5-24H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFPVMWVLDSWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCNCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H55N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205792
Record name Adogen 283
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57157-80-9
Record name Adogen 283
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057157809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adogen 283
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisotridecylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies and Chemical Derivatization of Diisotridecylamine

Catalytic Pathways for Diisotridecylamine Synthesis

The industrial production of long-chain amines such as this compound relies heavily on catalytic processes that ensure high efficiency, selectivity, and atom economy. csic.esnih.gov The synthesis typically starts from long-chain alcohols or aldehydes/ketones. Catalytic pathways are broadly categorized into homogeneous and heterogeneous systems, each with distinct advantages and operational characteristics. ethz.chresearchgate.net

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. chemistrystudent.comwikipedia.org For the synthesis of long-chain amines, transition-metal complexes, particularly those based on ruthenium and iridium, are prominent. researchgate.net These catalysts often operate via a "hydrogen borrowing" or "hydrogen auto-transfer" mechanism. researchgate.net

In this process, a primary alcohol is first dehydrogenated by the metal complex to form an aldehyde intermediate. researchgate.net This aldehyde then reacts with an amine (like ammonia (B1221849) or a primary amine) to form an imine, which is subsequently hydrogenated by the same catalyst using the hydrogen that was "borrowed" in the initial step. researchgate.netmasterorganicchemistry.com The direct amination of alcohols with ammonia is a highly atom-economical route to primary amines, which can then be further alkylated to secondary amines like this compound. google.comgoogle.com

Key research findings in this area include the development of pincer-type ruthenium complexes that are highly active for the direct amination of alcohols. google.com These reactions can often be performed in various solvents, or even neat, highlighting their versatility. google.com The choice of ligands, such as phosphines and N-heterocyclic carbenes, is crucial for tuning the catalyst's activity and selectivity. acs.orgtu-darmstadt.de

Table 1: Comparison of Homogeneous Catalyst Systems for Amine Synthesis

Catalyst Type Typical Metals Ligands Advantages Disadvantages
Pincer Complexes Ruthenium (Ru) PNP, PNN High activity, stability, atom economy google.com Cost of precious metals
Xantphos-based Ruthenium (Ru) Bidentate phosphines Good yields for direct amination google.com Catalyst/product separation can be difficult ethz.ch

This table provides an interactive overview of different homogeneous catalyst systems relevant to long-chain amine synthesis.

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. wikipedia.orgeolss.net This approach is often favored in large-scale industrial processes due to the ease of catalyst separation from the product stream and the potential for catalyst recycling. researchgate.netresearchgate.net

The synthesis of long-chain amines via heterogeneous catalysis often involves the reductive amination of aldehydes or ketones, or the direct amination of alcohols over supported metal catalysts. tandfonline.comrsc.org Common metals used include nickel, cobalt, copper, palladium, and platinum, supported on materials like alumina (B75360), silica (B1680970), or carbon. csic.esrsc.org For example, cobalt supported on silica has shown significant activity in the hydrogenation of nitro compounds to amines. rsc.org

Table 2: Overview of Heterogeneous Catalysts in Amine Production | Catalyst | Support Material | Reactants | Key Features | | --- | --- | --- | --- | | Nickel (e.g., Raney Ni) | Aluminum | Nitriles, Carbonyls | Widely used, cost-effective wikipedia.orgrsc.org | Requires careful handling | | Cobalt (Co) | Silica (SiO2), Alumina (Al2O3) | Nitro compounds, Alcohols rsc.org | Good performance for hydrogenation rsc.org | Can require high temperatures | | Palladium (Pd) / Platinum (Pt) | Carbon (C) | Carbonyls, Nitro compounds | High activity, good selectivity csic.es | High cost, potential for poisoning | | Copper Chromite | None (bulk) | Amides | Used under drastic conditions csic.es | Environmental concerns with chromium |

This interactive table summarizes common heterogeneous catalysts used in the synthesis of amines.

Homogeneous Catalysis Approaches for Amine Production

Functionalization Strategies for this compound Derivatives

Once synthesized, this compound can be chemically modified to create derivatives with tailored properties. Its secondary amine functionality (N-H bond) is the primary site for these transformations.

N-Alkylation involves the replacement of the hydrogen atom on the nitrogen with an alkyl group, converting the secondary amine into a tertiary amine. wikipedia.org This is typically achieved by reacting this compound with an alkylating agent, such as an alkyl halide, in an SN2 reaction. libretexts.orgmsu.edu The reactivity follows the order of primary > secondary > tertiary amine, and the choice of base and solvent is critical to facilitate the reaction and neutralize the acid byproduct. wikipedia.org A greener alternative involves the reaction with alcohols, where water is the only byproduct, often requiring a catalyst. wikipedia.org

N-Acylation is the reaction of this compound with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. researchgate.net This reaction is generally very efficient. A base, such as triethylamine (B128534) or pyridine, is often added to scavenge the HCl generated when using acyl chlorides. researchgate.net The resulting N,N-diisotridecylamide has significantly different chemical properties compared to the parent amine, lacking the basicity and nucleophilicity of the nitrogen atom due to the electron-withdrawing nature of the adjacent carbonyl group.

The bifunctional nature of molecules derived from or related to this compound allows for their use as monomers in the synthesis of larger molecular architectures.

Macrocycles , large cyclic molecules, can be synthesized using reactions that involve amine functionalities. mdpi.comrug.nl For instance, a diamine derivative could be reacted with a dicarboxylic acid chloride under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization, forming a large macrolactam. nih.gov The formation of imine-containing macrocycles through condensation of diamines and dialdehydes is another common strategy, with the resulting imines often being reduced to stable amine linkages. mdpi.com

Polymers can be formed by reacting difunctional monomers containing amine groups. For example, a diamine can undergo polycondensation with a diacyl chloride to form a polyamide, or with epichlorohydrin (B41342) to form polyamines. researchgate.netvt.edu The long, branched alkyl chains of a diisotridecyl-containing monomer would impart significant flexibility and lipophilicity to the resulting polymer backbone. Acyclic diene metathesis (ADMET) polymerization is another modern technique that could be used with appropriately functionalized diene monomers derived from this compound to create novel degradable polyesters or other polymers. nih.gov

N-Alkylation and N-Acylation Reactions for Modifying Amine Structure

Mechanistic Insights into this compound Formation Reactions

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. The most probable synthetic route is the reductive amination of isotridecanal or di(isotridecyl) ketone.

Reductive amination is a two-step process that occurs in one pot. tandfonline.comacs.org

Imine/Enamine Formation: The reaction begins with the nucleophilic attack of an amine (e.g., ammonia or isotridecylamine) on the carbonyl carbon of an aldehyde or ketone (e.g., isotridecanal). This is followed by dehydration to form an imine (or an enamine). masterorganicchemistry.com This step is typically acid-catalyzed to facilitate the loss of water. acs.org

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. rsc.org This reduction can be achieved using various methods, including catalytic hydrogenation (H₂ with a metal catalyst like Ni, Pd/C) or chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). tandfonline.comacs.org STAB is particularly mild and selective for reducing imines in the presence of unreacted aldehydes. acs.org

Table 3: Compound Names Mentioned

Compound Name
This compound
Ammonia
Isotridecylamine
Isotridecanal
Di(isotridecyl) ketone
Raney nickel
Sodium borohydride
Sodium triacetoxyborohydride
Triethylamine
Pyridine
Epichlorohydrin
Acetic acid
Ruthenium
Iridium
Nickel
Cobalt
Copper
Palladium

Reaction Kinetics and Selectivity Control in Amine Synthesis

The synthesis of secondary amines like this compound is often accomplished via catalytic reductive amination of carbonyl compounds or the direct amination of alcohols. robinsonbrothers.uk The kinetics of these reactions and the control of selectivity are paramount to maximizing the yield of the desired product while minimizing side reactions, such as over-alkylation to tertiary amines. kanto.co.jpmasterorganicchemistry.com

The study of reaction kinetics provides a molecular-level understanding of how changes in reaction conditions affect the rate of product formation. libretexts.org For amine synthesis, key parameters influencing kinetics include temperature, pressure, catalyst type and concentration, and reactant concentrations. rsc.org Kinetic models for complex reactions, such as the synthesis of pharmaceutical precursors, are developed by tracking the concentration of reactants and products over time to determine rate constants and reaction orders. rsc.org In the context of catalytic amination, kinetic analysis of the amination of phenolics has shown reaction orders between 0.4 and 0.7 for H₂, indicating dissociative adsorption of hydrogen on the catalyst surface, and an order of 0.4 for the amine, suggesting its role as a surface-abundant species. mdpi.com

Selectivity control is a significant challenge in the synthesis of secondary amines. The primary competing pathway is the subsequent reaction of the secondary amine product with another molecule of the carbonyl compound (or alcohol) to form a tertiary amine. kanto.co.jp Achieving high selectivity for the secondary amine often relies on the strategic selection of catalysts and the fine-tuning of reaction conditions.

Several strategies are employed to enhance selectivity:

Catalyst Design: Iridium-based catalysts with picolinamide (B142947) ligands have been developed specifically to obtain secondary amines with high selectivity, preventing the over-alkylation that can be problematic with other catalysts. kanto.co.jp Similarly, rhodium and palladium catalysts are effective, but their selectivity can be highly dependent on the supporting ligands and reaction conditions. mdpi.comnih.gov

Reaction Conditions: The concentration of the aminating agent (e.g., ammonia or a primary amine) and hydrogen pressure are critical variables. mdpi.com In the catalytic amination of phenol (B47542) to produce cyclohexylamine (B46788) derivatives, increasing the initial amine concentration had a favorable effect on selectivity for the desired secondary amine, dicyclohexylamine (B1670486). mdpi.com

Use of Additives: In some catalytic systems, the addition of small amounts of additives can switch the reaction pathway and control selectivity between different reduction products. rsc.org

The following table, based on data for the synthesis of dicyclohexylamine (a model for bulky secondary amines), illustrates the impact of reactant concentration on conversion and selectivity.

Table 1: Effect of Cyclohexylamine Concentration on the Reductive Amination of Phenol Data adapted from a study on Pd/C catalysts, illustrating principles of selectivity control. mdpi.com

Initial Cyclohexylamine Concentration (mol/L)Phenol Conversion (%)Selectivity to Dicyclohexylamine (%)
0.15~20~80
0.40~50>95

Stereochemical Considerations in Hindered Amine Construction

The construction of sterically hindered amines involves significant stereochemical challenges, primarily due to the bulky substituents surrounding the nitrogen atom. chimia.ch In the case of this compound, the term "isotridecyl" refers to a complex mixture of branched C13 isomers. This inherent isomerism in the feedstock (e.g., isotridecanol (B73481) or isotridecanal) is the principal stereochemical consideration, meaning the final product is not a single chemical entity but a complex mixture of diastereomers and enantiomers.

The synthesis of sterically hindered amines is often impeded by the bulky groups that can slow down the nucleophilic attack of the amine or the approach of reagents to the reaction center. chimia.chfiveable.me Overcoming this steric hindrance is a key focus in synthetic methodology development. rsc.orgresearchgate.net For instance, Rh- and Ru-catalyzed direct reductive amination of ketones has been developed as an atom-economical method for synthesizing sterically hindered tertiary amines. rsc.org

While the industrial synthesis of this compound does not aim for a single stereoisomer, the principles of asymmetric synthesis are crucial for understanding and controlling reactions where stereocenters are formed. In many academic and pharmaceutical contexts, the goal is to produce a single enantiomer or diastereomer. sfu.ca This is often achieved through:

Chiral Catalysts: Transition metal catalysts combined with chiral ligands can guide the reaction to selectively produce one stereoisomer over another. sfu.ca

Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed.

Enzymatic Transformations: Enzymes like imine reductases (IREDs) and reductive aminases (RedAms) offer high selectivity in the production of chiral amines and are used in industrial processes. rsc.org

The following table presents illustrative data from a study on asymmetric synthesis, demonstrating how the choice of a chiral catalyst can influence the stereochemical outcome in the formation of a hindered amine derivative.

Table 2: Stereochemical Outcome in a Catalyzed Asymmetric Diels-Alder Reaction for Amine Precursor Synthesis Data adapted from a study using chiral tetrahydroquinolines as catalysts in the iminium ion-promoted Diels-Alder reaction, illustrating principles of stereocontrol. sfu.ca

Chiral CatalystReactantsProduct Enantiomeric Ratio (e.r.)
Chiral Tetrahydroquinoline Derivative 1Cinnamaldehyde + Cyclopentadiene70:30
Chiral Tetrahydroquinoline Derivative 2Cinnamaldehyde + Cyclopentadiene79:21

These examples highlight the sophisticated control that can be exerted over stereochemistry in amine synthesis. For an industrial product like this compound, the focus remains on achieving high conversion and selectivity for the correct constitutional isomer class, while acknowledging the inherent complexity of the stereoisomeric mixture produced.

Diisotridecylamine in Advanced Separation Science and Hydrometallurgy

Fundamental Principles of Liquid-Liquid Extraction Mediated by Diisotridecylamine

Liquid-liquid extraction, also known as solvent extraction, is a fundamental separation technique used to isolate and purify compounds based on their differing solubilities in two immiscible liquid phases, typically an aqueous solution and an organic solvent. phenomenex.comwikipedia.orgorganomation.com The process involves the transfer of a target substance from one liquid phase to another. wikipedia.org This transfer is driven by the chemical potential, aiming for a more stable energetic state. wikipedia.org this compound (DITDA) serves as a key component in the organic phase in various hydrometallurgical applications, facilitating the selective extraction of metal ions. The efficiency of this process is governed by the partition coefficient, which describes the ratio of the concentration of a substance in the two phases.

Ion-Association Extraction Mechanisms with Amines

In the realm of hydrometallurgy, amine-based extractants like DITDA primarily operate through an ion-association mechanism. researchgate.net This mechanism is particularly effective for extracting negatively charged metal complexes from aqueous solutions. mdpi.com The process begins with the protonation of the amine in the organic phase by an acid from the aqueous phase. This creates a bulky, organic-soluble cation. This cationic amine then forms an ion pair with the anionic metal complex present in the aqueous phase, facilitating its transfer into the organic phase. mdpi.com

The general representation of this equilibrium can be described as:

[Amine]org + H+aq + [MetalComplex]-aq ⇌ [AmineH+•MetalComplex-]org

Where 'Amine' represents the this compound molecule, 'MetalComplex' is the anionic metal species, and the subscripts 'org' and 'aq' denote the organic and aqueous phases, respectively. Studies have shown that for the extraction of species like aurocyanide, the mechanism involves the formation of such ion pairs. researchgate.netmdpi.com The stability and formation of these ion pairs are influenced by factors such as the pH of the aqueous phase, the concentration of the amine, and the nature of the diluent used in the organic phase. researchgate.net

Solvation Extraction Models in Biphasic Systems

The choice of diluent (e.g., kerosene, toluene) can significantly impact the extraction efficiency by altering the solvation power of the organic phase. whiterose.ac.ukresearchgate.net Some models propose a combined ion-association and solvation mechanism, where the modifier molecules also participate in the extracted species. The solvation parameter model is a tool used to describe and predict the partitioning of solutes between two phases, which is vital for selecting the optimal solvent for liquid-liquid extraction. whiterose.ac.uk The addition of modifiers, such as long-chain alcohols, can improve the solvation of the acid-amine complex, thereby increasing extraction yields. mdpi.com

Selective Extraction of Metal Ions Using this compound-Based Systems

This compound has demonstrated utility in the selective separation of various metal ions from complex aqueous solutions, a critical step in hydrometallurgical processing.

Rare Earth Element Separation Methodologies

The separation of rare earth elements (REEs) is notoriously challenging due to their similar chemical properties. upenn.eduacs.org Solvent extraction is a primary industrial method for their separation and purification. google.com While specific data on the direct use of this compound for REE separation is not extensively detailed in the provided search results, the principles of amine extraction are relevant. Amine extractants are used in processes to separate REEs from other elements. The selectivity in these systems is often achieved by carefully controlling the aqueous phase chemistry, such as the concentration of complexing agents and the pH, which influences the formation of specific anionic REE complexes that can then be extracted.

Researchers are continuously exploring new extractants and methods to improve the selectivity and efficiency of REE separation to reduce the environmental impact of traditional processes that often use toxic solvents like kerosene. upenn.eduutoronto.ca

Actinide and Transuranic Element Recovery Processes

The recovery of actinides and transuranic elements from used nuclear fuel and other radioactive waste is crucial for waste management and potential recycling of valuable materials. europa.eupnnl.gov Solvent extraction is a well-established technique for this purpose. hcpgcollege.edu.in High molecular weight amines, including secondary and tertiary amines, have shown high extraction power and stability for recovering elements like plutonium and neptunium (B1219326) from nitrate (B79036) solutions.

Base Metal and Strategic Element Extraction from Complex Matrices

This compound has been identified as a favorable extractant for certain base metals from chloride-containing solutions. researchgate.net For example, it has been studied for the selective extraction of zinc(II) from industrial effluent streams. researchgate.net The extraction of metal ions from complex matrices, such as industrial wastes and low-grade ores, is becoming increasingly important to recover valuable metals and mitigate environmental contamination. mdpi.comresearchgate.net

The effectiveness of DITDA in these systems depends on the formation of extractable metal complexes. In chloride media, zinc forms anionic chlorocomplexes which can be extracted by the amine. The efficiency of extraction is influenced by the acid concentration and the presence of other metals.

Table 1: Investigated Extractants for Zinc(II) Extraction from Chloride Matrix

ExtractantChemical NameType
Hostarex A226This compoundSecondary Amine
TBPTributyl phosphateSolvating Extractant
Hostarex A324Tri-iso-octylamineTertiary Amine
Hostarex A327Tri-n-octyl/n-decylamineTertiary Amine

This table is based on a study comparing different extractants for zinc recovery. researchgate.net

Ionic liquids containing specific functional groups are also being explored for the extraction of heavy metals like silver and mercury from complex aqueous solutions, demonstrating high extraction efficiencies even at low concentrations. mdpi.com

Multi-Stage Extraction Process Design and Optimization

To achieve high recovery and purity of target metals, solvent extraction processes are almost always conducted in a multi-stage, counter-current manner. zaiput.comgalaxy.ai This approach is particularly crucial for separations involving chemically similar elements, such as rare earths, where the separation factor between adjacent elements is low. mdpi.com

Counter-Current Flow:

In a multi-stage counter-current extraction circuit, the aqueous feed solution and the organic extractant phase flow in opposite directions through a series of mixer-settler units. zaiput.com911metallurgist.com The fresh (or stripped) organic phase enters at the stage where the aqueous phase has the lowest concentration of the target metal, and the loaded organic phase exits from the stage where it contacts the fresh aqueous feed. This arrangement maximizes the concentration gradient, which is the driving force for mass transfer, at every stage of the process. youtube.com Consequently, counter-current extraction achieves a higher degree of separation with a lower solvent-to-feed ratio compared to co-current or cross-current configurations. galaxy.ai

Design and Optimization:

The design of a multi-stage extraction process involves determining the optimal number of extraction stages required to achieve the desired separation. mdpi.com This is a complex task influenced by several factors:

Extraction Isotherms: The fundamental data for process design is the extraction isotherm, which represents the equilibrium distribution of the metal between the organic and aqueous phases at a constant temperature and pH. mdpi.com

McCabe-Thiele Analysis: For single-element systems, the McCabe-Thiele diagram is a graphical method used to determine the number of theoretical stages required to achieve a specific extraction efficiency. mdpi.comresearchgate.net This method involves plotting the equilibrium line (derived from the isotherm) and an operating line, the slope of which is determined by the ratio of the aqueous to organic flow rates. researchgate.net

Modeling and Simulation: For complex multi-element systems, such as those encountered in rare earth element separation, simple graphical methods are insufficient. mdpi.com In these cases, process modeling and simulation are essential tools for flowsheet design and optimization. mdpi.comd-nb.info These models incorporate the equilibrium chemistry of all components and can be used to simulate the performance of a multi-stage circuit under various operating conditions. mdpi.com

Optimization Algorithms: To find the optimal number of stages and flow rates, optimization routines can be coupled with process models. mdpi.com Algorithms like particle swarm optimization can be used to minimize an objective function that balances product purity and recovery. mdpi.com

The optimization of a multi-stage extraction process aims to minimize both capital and operating costs. This involves finding the right balance between the number of stages (capital cost) and the solvent flow rate (operating cost) to achieve the target separation.

Interactive Table: Parameters in Multi-Stage Extraction Design

Stripping and Recovery Methodologies for Extracted Species

Once the this compound-containing organic phase is loaded with the target metal, the next crucial step in the hydrometallurgical circuit is stripping. Stripping, also known as back-extraction, is the process of transferring the extracted metal from the loaded organic phase back into an aqueous solution. 911metallurgist.com The resulting concentrated and purified aqueous solution is then ready for final metal recovery, while the regenerated (stripped) organic phase is recycled back to the extraction section. 911metallurgist.com

Stripping Agents and Mechanisms:

The choice of stripping agent and conditions is critical for efficient and selective recovery of the metal. The stripping process essentially reverses the extraction reaction. For amine-based extractants like DITDA, which typically extract metals from acidic solutions, stripping is often accomplished by contacting the loaded organic phase with an alkaline or neutral aqueous solution.

A German patent describes a process for separating metal complex dyes from wastewater using amines, including this compound. google.com After extracting the dye into an organic phase containing DITDA, the organic phase is treated with aqueous alkali to recover the dye and regenerate the amine. google.comgoogle.com This demonstrates the principle of using a pH swing to reverse the extraction equilibrium.

The general reaction for stripping a metal (M) from a loaded DITDA organic phase can be represented as:

(R₃NH⁺)ₙMⁿ⁻ + nOH⁻(aq) → nR₃N(org) + Mⁿ⁻(aq) + nH₂O(l)

Where R₃N represents DITDA. The addition of a base (like NaOH) neutralizes the protonated amine, breaking the ion-pair complex and releasing the metal anion into the aqueous phase.

Factors Influencing Stripping Efficiency:

Stripping Agent Concentration: The concentration of the stripping agent (e.g., NaOH, Na₂CO₃, or H₂SO₄ for certain complexes) directly impacts the stripping efficiency. A sufficient concentration is required to shift the equilibrium towards the complete release of the metal.

pH of the Stripping Solution: The pH of the aqueous stripping solution is a key parameter. For amine extractants, increasing the pH of the stripping solution generally enhances the stripping of the metal.

Temperature: Temperature can influence the stripping kinetics and equilibrium.

Phase Ratio (O/A): The ratio of the organic phase volume to the aqueous phase volume in the stripping stage affects the concentration of the stripped metal in the final aqueous product. researchgate.net A lower O/A ratio in stripping can lead to a more concentrated strip solution.

Final Metal Recovery:

After stripping, the metal is present in a concentrated aqueous solution. The final recovery of the metal from this solution can be achieved through various methods, including:

Precipitation: The metal can be precipitated as an insoluble salt (e.g., hydroxide, carbonate, or sulfide) by adding a suitable precipitating agent. eeer.org

Electrowinning: For metals like copper and nickel, electrolysis can be used to deposit the pure metal onto a cathode.

Crystallization: The metal can be recovered as a high-purity crystalline salt by evaporating the water from the strip solution. eeer.org

Catalytic Functions and Applications of Diisotridecylamine and Its Derivatives

Diisotridecylamine as an Organocatalyst in Organic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. youtube.com this compound, a sterically hindered secondary amine, and its derivatives can function as effective organocatalysts, particularly in transformations requiring a basic catalyst.

Base Catalysis in Condensation and Addition Reactions

This compound's basic nature, stemming from the lone pair of electrons on the nitrogen atom, allows it to act as a Brønsted base, accepting a proton, or a Lewis base, donating its electron pair. This basicity is central to its catalytic activity in various condensation and addition reactions.

Condensation Reactions:

In condensation reactions, such as the aldol (B89426) condensation, this compound can facilitate the formation of enolates. The amine abstracts an alpha-proton from a carbonyl compound, generating a nucleophilic enolate. This enolate then attacks the carbonyl group of another molecule, leading to a β-hydroxy carbonyl compound, which can subsequently dehydrate to form an α,β-unsaturated carbonyl compound. orgosolver.com The general mechanism involves the formation of an enolate ion or an enol tautomer which then acts as the nucleophile. orgosolver.com

Similarly, in Knoevenagel condensations, this compound can catalyze the reaction between an active methylene (B1212753) compound and an aldehyde or ketone. organic-chemistry.org The amine promotes the formation of a carbanion from the active methylene compound, which then adds to the carbonyl component.

Addition Reactions:

This compound is also implicated in Michael additions, a type of conjugate addition reaction. softbeam.netwikipedia.orgoregonstate.edu In these reactions, the amine can activate the Michael donor by deprotonation, creating a nucleophile that attacks the β-carbon of an α,β-unsaturated carbonyl compound. oregonstate.eduorganic-chemistry.org This process is crucial for forming new carbon-carbon bonds in a controlled manner. wikipedia.org

The table below summarizes the role of this compound as a base catalyst in these key organic reactions.

Reaction TypeRole of this compoundIntermediate Formed
Aldol Condensation Brønsted BaseEnolate
Knoevenagel Condensation Brønsted BaseCarbanion
Michael Addition Brønsted BaseEnolate/Carbanion

Role in Specific Organocatalytic Cycles

The utility of this compound extends to its participation in specific organocatalytic cycles. In these cycles, the amine is not merely a stoichiometric base but a true catalyst that is regenerated after each reaction sequence.

For instance, in certain tandem reactions, which combine multiple transformations in a single pot, this compound can play a pivotal role. An example is a tandem Michael-aldol reaction, where the amine first catalyzes the Michael addition to form an intermediate, which then undergoes an intramolecular aldol condensation catalyzed by the same amine. beilstein-journals.org This approach allows for the rapid construction of complex cyclic molecules from simple acyclic precursors.

The efficiency of these catalytic cycles often depends on the specific structure of the amine and the reaction conditions. The bulky isodecyl groups of this compound can influence the stereochemical outcome of the reaction, a key aspect of asymmetric organocatalysis. nih.gov

This compound as a Ligand in Metal-Catalyzed Reactions

Beyond its role as an organocatalyst, this compound and its derivatives can act as ligands in transition metal-catalyzed reactions. sioc-journal.cn A ligand is a molecule that binds to a central metal atom to form a coordination complex. libretexts.org The properties of the ligand can significantly influence the catalytic activity and selectivity of the metal center. aithor.commdpi.comnumberanalytics.com

Coordination Chemistry with Transition Metals for Catalysis

This compound, with its nitrogen donor atom, can coordinate to a variety of transition metals, such as palladium, rhodium, and nickel. nih.govsioc-journal.cn The formation of these metal-ligand complexes is a cornerstone of homogeneous catalysis. orientjchem.org The steric bulk of the isodecyl groups in this compound can create a specific coordination environment around the metal center, which can be advantageous in certain catalytic applications.

The coordination of this compound to a transition metal can modulate the metal's electronic properties, affecting its reactivity. The amine ligand can donate electron density to the metal, influencing its ability to participate in key steps of a catalytic cycle, such as oxidative addition and reductive elimination. researchgate.net

Influence on Catalyst Selectivity and Activity Profiles

The choice of ligand is critical in controlling the selectivity and activity of a metal catalyst. paint.orgrsc.org this compound, when used as a ligand, can impact these profiles in several ways:

Selectivity: The steric environment created by the this compound ligand can direct the substrate to bind to the metal center in a specific orientation, leading to high regioselectivity or stereoselectivity. nih.gov For example, in cross-coupling reactions, the ligand can influence which position on a molecule reacts.

The table below illustrates how this compound as a ligand can influence catalyst performance.

Catalyst PropertyInfluence of this compound Ligand
Activity Can enhance catalyst stability and turnover number.
Selectivity Steric bulk can control regioselectivity and stereoselectivity.
Solubility Long alkyl chains can improve solubility in nonpolar solvents.

Heterogeneous Catalysis Incorporating this compound

While this compound is primarily used in homogeneous catalysis, where the catalyst is in the same phase as the reactants, there is potential for its incorporation into heterogeneous systems. savemyexams.com Heterogeneous catalysts are in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. mdpi.com

One approach to creating a heterogeneous catalyst is to immobilize the this compound or its metal complexes onto a solid support. capitalresin.com This support can be an inorganic material like silica (B1680970) or alumina (B75360), or a polymer resin. ecovyst.commdpi.com The immobilization can be achieved through covalent bonding or physical adsorption.

Supported this compound-based catalysts can offer the benefits of both homogeneous and heterogeneous catalysis: the high activity and selectivity of a molecular catalyst combined with the ease of handling and recyclability of a solid catalyst. physchem.cz For example, a palladium complex with a this compound-derived ligand could be immobilized on silica and used in a continuous flow reactor for cross-coupling reactions. researchgate.net This approach is of significant interest for developing more sustainable and economically viable chemical processes. rsc.org

The development of such heterogeneous catalysts incorporating this compound is an active area of research, with the potential to expand its applications in industrial-scale chemical production.

Immobilization Techniques for Amine Catalysts on Solid Supports

The heterogenization of homogeneous catalysts by immobilizing them on solid supports is a critical strategy in green chemistry and industrial processes. For amine catalysts, including potentially this compound and its derivatives, immobilization offers simplified catalyst-product separation, potential for catalyst recycling, and enhanced stability. nih.gov Several techniques are available for the immobilization of amine-containing molecules.

Covalent Attachment: This method involves the formation of a strong, stable chemical bond between the amine catalyst and the solid support. Common supports include silica, alumina, and functionalized polymers like polystyrene. nih.govnih.gov The surface of the support is typically functionalized with reactive groups that can form covalent bonds with the amine. For a secondary amine like this compound, surface functionalities such as epoxy or aldehyde groups can be utilized. mdpi.com The reaction between an epoxy-functionalized support and the amine would form a stable secondary amine linkage. mdpi.com Reductive amination is another common strategy, where an aldehyde-functionalized support reacts with the amine to form a Schiff base, which is then reduced to a stable amine bond.

Non-covalent Immobilization (Physisorption): This technique relies on weaker interactions such as van der Waals forces, hydrogen bonding, and electrostatic interactions to adsorb the catalyst onto the support surface. nih.gov While simpler to implement, a significant drawback is the potential for the catalyst to leach from the support during the reaction, especially with changes in solvent polarity or temperature. For a large, non-polar molecule like this compound, hydrophobic interactions with a suitable support could be a primary mechanism for physisorption.

Entrapment and Encapsulation: In these methods, the catalyst is physically trapped within the porous network of a solid matrix, such as a polymer gel or a sol-gel material. nih.gov The pores of the support are designed to be large enough to allow the passage of reactants and products but small enough to retain the larger catalyst molecule. This method avoids chemical modification of the catalyst but can sometimes suffer from mass transfer limitations.

Ionic Bonding: For amine derivatives that can be quaternized to form cationic species, immobilization can be achieved through ionic interactions with a negatively charged support surface.

The choice of immobilization technique depends on the specific catalyst, the reaction conditions, and the nature of the solid support. For a bulky secondary amine like this compound, steric hindrance could influence the efficiency of covalent attachment methods.

Immobilization TechniqueDescriptionSupport MaterialsKey Considerations for this compound
Covalent Attachment Formation of a chemical bond between the catalyst and support.Silica, Alumina, PolystyreneSteric hindrance may affect reaction efficiency with surface functional groups.
Non-covalent Adsorption Adsorption via van der Waals forces, hydrogen bonds, or hydrophobic interactions.Carbon, Hydrophobic PolymersProne to catalyst leaching; relies on favorable hydrophobic interactions.
Entrapment Physical confinement within a porous matrix.Polymer Gels, Sol-GelsPotential for mass transfer limitations due to the large size of the molecule.
Ionic Bonding Electrostatic attraction between a charged catalyst derivative and a charged support.Ion-Exchange ResinsRequires quaternization of the amine to form a cationic derivative.

Surface Interactions and Reaction Dynamics in Supported Systems

Surface Interactions: The nature of the support surface can significantly influence the electronic properties and conformation of the immobilized catalyst. For instance, the acidity or basicity of a metal oxide support like alumina or silica can affect the reactivity of the nearby amine group. The porous structure and surface area of the support are also critical factors. fastercapital.com A high surface area provides more active sites for the reaction, but the pore size must be large enough to allow facile diffusion of reactants and products to and from the immobilized catalyst. fastercapital.com

In the case of a supported this compound catalyst, the long, branched alkyl chains would likely interact with the support surface. On a hydrophobic support, these chains might spread out to maximize van der Waals interactions, potentially influencing the accessibility of the amine's active site. On a more polar, hydrophilic surface, the alkyl chains might orient themselves away from the surface, which could either enhance or hinder access to the catalytic center depending on the specific geometry.

The local concentration of reactants at the catalyst's active site can be much different from the bulk concentration, a phenomenon influenced by the surface properties of the support. For example, a hydrophobic support might concentrate non-polar reactants near the active sites, potentially accelerating the reaction.

Furthermore, the support can play a direct role in the catalytic mechanism. For example, in reactions involving polar intermediates or transition states, a polar support surface could stabilize these species, thereby lowering the activation energy and increasing the reaction rate. The study of model catalysts, often involving simplified systems like catalyst nanoclusters on planar single-crystal supports, helps to elucidate these complex surface processes at a microscopic level. cuni.czsciencenet.cn Understanding these interactions is key to designing more efficient and selective heterogeneous catalytic systems.

FactorInfluence on Supported this compound Catalysis
Support Surface Chemistry Acidity/basicity can affect amine reactivity. Polarity influences orientation of alkyl chains.
Support Physical Structure High surface area increases available active sites. Pore size affects mass transfer of reactants and products.
Mass Transfer Diffusion limitations can control the overall reaction rate, especially with a large catalyst molecule.
Local Reactant Concentration Surface properties can concentrate reactants near the active site, affecting reaction kinetics.
Catalyst-Support Interactions Can alter the electronic properties and conformation of the immobilized amine, impacting its catalytic activity and selectivity.

Integration of Diisotridecylamine in Advanced Materials Science and Engineering

Diisotridecylamine as a Component in Polymer Science

The integration of this compound into polymer systems can significantly enhance material properties and enable the synthesis of novel functional polymers. Its utility spans from being a performance-enhancing additive to a fundamental building block in polymerization processes.

Polymer Additives and Modifiers for Enhanced Properties

This compound and its derivatives are utilized as additives in various polymer formulations to improve performance and processing characteristics. krytox.com Fatty amines, a class to which this compound belongs, are known to function as epoxy curing agents and corrosion inhibitors within polymer matrices. softbeam.net

As an internal lubricant, additives based on fluorinated synthetic oils, which share functional similarities with branched amines, can migrate to the polymer's surface. This migration improves flow properties during processing and enhances the wear and abrasion resistance of the final product. krytox.com The bulky nature of this compound's alkyl groups can disrupt polymer chain packing, which may be leveraged to modify physical properties.

The use of additives is a cornerstone of polymer technology, allowing for the tailoring of properties to meet the demands of specific applications, from food contact materials to automotive components. fupress.com Additives can function as stabilizers, acid scavengers, flame retardants, and reinforcement fillers. kisuma.com

Table 1: Effects of Amine-based Additives on Polymer Properties

Property EnhancedMechanism of ActionExample Application
Processability Acts as an internal lubricant, reducing friction between polymer chains.Easier mold release and reduced die buildup in extrusion. krytox.com
Mechanical Strength Improves resistance to scratching, marring, and flex fatigue. krytox.comAutomotive weather stripping, polymer gears. krytox.com
Corrosion Resistance Forms a protective layer, inhibiting corrosive attack on embedded materials. softbeam.netProtective coatings for metal components.

This table provides a generalized overview of the effects of amine-based additives in polymers.

Monomers for Functional Polymer Synthesis

This compound, being a diamine, can serve as a monomer in step-growth polymerization reactions to create functional polymers such as polyamides. libretexts.orgrasayanjournal.co.in Polyamides are synthesized through the condensation reaction between a diamine and a dicarboxylic acid. libretexts.orgrasayanjournal.co.in The specific structure of the this compound monomer, with its long, branched alkyl chains, would be incorporated into the polymer backbone, imparting unique characteristics to the resulting polyamide.

The synthesis of polyamides can be achieved through various methods, including direct polycondensation. rasayanjournal.co.inresearchgate.net The properties of the resulting polymer, such as molecular weight and thermal stability, are influenced by the reaction conditions and the specific monomers used. rasayanjournal.co.inbrunel.ac.uk The incorporation of the bulky diisotridecyl groups is expected to influence the polymer's solubility, crystallinity, and mechanical properties. For example, the introduction of large aliphatic chains can decrease the thermal degradation temperature compared to aromatic structures. rasayanjournal.co.in

Research into sequence-controlled polymers, where monomers are arranged in a specific order, is an expanding field that allows for precise control over the final properties of the macromolecule. nih.gov The use of functional monomers like this compound in such controlled polymerization techniques could lead to novel materials with highly tailored characteristics. researchgate.net

Role in Lubricant and Tribological Systems

Tribology is the science of interacting surfaces in relative motion, focusing on friction, wear, and lubrication. swri.orgoks-germany.com this compound and its derivatives, particularly in the form of molybdenum amine complexes, play a crucial role in modern lubricant formulations. google.comwipo.int

Friction and Wear Reduction Mechanisms in Advanced Lubricant Formulations

This compound is a key component in the synthesis of friction modifiers, such as molybdenum dialkyldithiocarbamate (MoDTC). google.comunpchemicals.com These additives are well-regarded for their ability to significantly reduce friction and wear between moving parts. unpchemicals.com The mechanism involves the formation of a protective tribochemical film on the friction surfaces. unpchemicals.comnumberanalytics.com

When subjected to the heat and pressure of tribological contact, MoDTC decomposes and forms a thin, durable film of molybdenum disulfide (MoS₂) on the metal surfaces. This MoS₂ layer has a lamellar structure that shears easily, effectively reducing direct metal-to-metal contact and lowering the coefficient of friction. numberanalytics.com This leads to decreased energy loss and enhanced durability of mechanical components. unpchemicals.com

In one study, the addition of a this compound molybdate (B1676688) complex to a base oil was shown to reduce friction and wear by 30% and 80%, respectively. researchgate.net These additives are particularly important in applications such as internal combustion engine oils and industrial lubricants. unpchemicals.com

Table 2: Performance of Lubricant with this compound Molybdate Additive

Performance MetricBaseline LubricantLubricant with this compound MolybdateImprovement
Friction Reduction HighLow30% researchgate.net
Wear Reduction HighLow80% researchgate.net
Extreme Pressure (EP) Performance StandardImproved google.com-
Yellow Metal Protection StandardImproved google.com-

This table is based on findings from a study comparing a baseline lubricant to one formulated with a this compound molybdate additive. google.comresearchgate.net

Interaction with Metal Surfaces in Tribological Contacts

The effectiveness of this compound-derived additives is rooted in their chemical interaction with metal surfaces. aspur.rs The amine functional group exhibits a strong affinity for metal surfaces, facilitating the adsorption of the additive onto the material. mdpi.com This adsorption is a critical first step in the formation of the protective film.

In the case of corrosion inhibitors, which share mechanistic similarities, the amine nitrogen atom can coordinate with metal ions on the surface, forming a protective layer that impedes the penetration of corrosive species. aspur.rsmdpi.com This film formation can occur through physical adsorption (electrostatic attraction) or chemisorption (formation of coordinate covalent bonds). mdpi.com The long alkyl chains of this compound contribute to a dense, non-polar barrier that further shields the metal.

In tribological systems, this interaction is dynamic. The additive continuously reacts with the freshly exposed metal surfaces created by wear, replenishing the protective film. kit.edu This tribochemical reaction is essential for maintaining low friction and wear under boundary lubrication conditions, where the lubricant film is too thin to completely separate the surfaces. unpchemicals.com Furthermore, formulations containing this compound molybdate have been shown to form a protective film on copper surfaces, which is particularly relevant for components in electric and hybrid vehicles. google.comwipo.int

Development of Functional Coatings and Surface Modifiers

This compound and its derivatives are integral to the development of functional coatings designed to protect surfaces and impart specific properties. smt.co.infraunhofer.de These coatings are crucial in preventing corrosion, reducing wear, and modifying surface energy. km-chemical.co.thinternationaljournalssrg.org

Amines are a well-established class of corrosion inhibitors used in protective coatings. mdpi.comchemceed.com They function by adsorbing onto the metal surface to form a barrier that inhibits the electrochemical processes of corrosion. inspenet.comfindaphd.com The inhibitor molecules can block anodic (metal dissolution) and/or cathodic (oxygen reduction) sites on the metal surface. inspenet.comfindaphd.com The large, hydrophobic structure of this compound makes it particularly effective in creating a durable barrier against moisture and other corrosive agents. researchgate.net

The application of these coatings can be achieved through conventional methods like spraying, dipping, or brushing. km-chemical.co.th The goal is to create a uniform, adhesive layer. The adhesion of the coating to the metal substrate is critical for its performance and can be enhanced by the chemical interaction between the amine groups in the formulation and the metal surface. fraunhofer.de

Functional coatings can also be designed to reduce friction, creating what are known as anti-friction coatings. km-chemical.co.th These often contain solid lubricants held in a resin binder. The principles of surface modification extend to polymers as well, where treatments can alter surface chemistry to improve adhesion for subsequent coating layers. researchgate.net The development of advanced coatings often involves tailoring the chemical composition to achieve a specific set of properties, such as hardness, corrosion resistance, and low friction, for demanding applications in aerospace, automotive, and industrial equipment. internationaljournalssrg.org

Self-Assembly Processes Involving this compound-Derived Structures

The molecular architecture of this compound, characterized by two large, branched non-polar alkyl chains and a polar secondary amine head group, predisposes it to undergo self-assembly in certain solvent systems. This process, where molecules spontaneously organize into ordered superstructures, is fundamental to its application in various fields of materials science, particularly in hydrometallurgy and nanoparticle synthesis. While detailed studies focusing exclusively on the self-assembly of pure this compound are limited in publicly accessible literature, its role as a carrier and extractant in liquid-liquid extraction systems provides significant insight into its behavior. researchgate.netlucp.netgoogle.com

The primary mode of self-assembly for this compound in non-polar organic solvents is the formation of reverse micelles. researchgate.netlucp.net Reverse micelles are thermodynamically stable, nanometer-sized aggregates of surfactant molecules in a non-polar continuous phase. lucp.netbeilstein-journals.org In these structures, the polar amine head groups of the this compound molecules are sequestered in a core, while the hydrophobic isotridecyl tails are oriented outwards into the surrounding organic solvent. lucp.netbeilstein-journals.org This arrangement allows for the solubilization of small amounts of a polar, immiscible phase, such as water or an aqueous solution containing metal ions, within the non-polar bulk solvent. derpharmachemica.com

The formation and stability of these self-assembled structures are governed by a balance of non-covalent interactions, including hydrophobic and van der Waals forces between the alkyl chains and electrostatic or hydrogen bonding interactions involving the polar amine cores. nih.govmdpi.com In the context of materials engineering, particularly for liquid-liquid extraction, this compound is used as a carrier molecule. lucp.netepdf.pub For instance, in the extraction of metal ions from an acidic aqueous solution, the amine group can be protonated, forming an ammonium (B1175870) salt. This charged head group then extracts the target metal anion from the aqueous phase into the organic phase through ion-pairing, encapsulating it within the reverse micelle structure. researchgate.net This mechanism has been identified as crucial for the extraction of various metals, including zinc and tungsten. researchgate.netgoogle.com

The table below outlines the components and driving forces behind the self-assembly of this compound into reverse micelles.

Structural ComponentRole in Self-AssemblyDominant Interactions
Isotridecyl Chains Hydrophobic tailVan der Waals forces, Hydrophobic interactions
Amine Group Polar head groupHydrogen bonding, Electrostatic interactions, Ion-pairing
Solvent Continuous phase (typically non-polar)Dictates reverse micelle formation
Aqueous Phase/Solute Encapsulated core materialStabilizes the polar core of the reverse micelle

The ability of this compound to form these ordered, dynamic structures is also leveraged in the synthesis of nanomaterials, where reverse micelles can act as nanoreactors. The confined environment of the aqueous core controls the size, shape, and distribution of the precipitating nanoparticles, preventing uncontrolled growth and aggregation. beilstein-journals.orgresearchgate.net

The following table summarizes research findings where the self-assembly of long-chain amines, analogous to or explicitly including this compound, is a key mechanism.

Application AreaSystem DescriptionObserved Self-Assembled StructureResearch Finding/SignificanceReference
Hydrometallurgy Extraction of Zinc ions from chloride matrix into an organic solvent.Reverse MicellesThis compound (Hostarex A327) was identified as a favorable extractant, operating via a self-assembly mechanism to encapsulate and transport metal ions. researchgate.net
Hydrometallurgy Extraction of Tungsten from an aqueous solution into an aliphatic hydrocarbon.Reverse Micelles / AggregatesA solution containing this compound and isodecanol (B128192) in a hydrocarbon solvent is loaded with tungsten, indicating the formation of amine-based aggregates that carry the metal complex. google.com
Bioseparations Supported Liquid Membrane (SLM) transport of amino acids.Carrier Aggregates in MembraneThis compound was noted as a good carrier for ion-pair extraction within a liquid membrane, a process reliant on the formation of transportable complexes. epdf.pub
Nanomaterial Synthesis General method for creating organized 2D arrays of nanoparticles.Reverse Micelle TemplatingAmphiphilic molecules in an organic solvent spontaneously form reverse micelles that act as templates or nanoreactors for the synthesis of a wide range of nanoparticles. researchgate.net

Theoretical and Computational Investigations of Diisotridecylamine Systems

Molecular Modeling of Diisotridecylamine Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecules to understand and predict their properties. For this compound, modeling focuses on how the sterically hindered tertiary amine center and the large, flexible alkyl chains influence its interactions with other molecules and its behavior in different environments. acs.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.org It is a widely used tool in chemistry and materials science for calculating properties like electron density, molecular orbital energies, and partial atomic charges. acs.org These calculations help in understanding molecular geometry, reactivity, and spectroscopic properties. The reactivity of tertiary amines, for example, can be assessed by visualizing electron density and steric hindrance effects. researchgate.net

For this compound, DFT calculations can elucidate the electronic environment of the central nitrogen atom. The bulky isodecyl groups create significant steric hindrance, which, along with the electron-donating nature of the alkyl chains, governs the amine's basicity and nucleophilicity. acs.org DFT studies can precisely quantify these electronic effects, predicting how the molecule will interact with other chemical species, such as acids or metal ions. For instance, studies on similar long-chain amines have used quantum chemical calculations to analyze their molecular and electronic structure, finding consistency with experimental findings. researchgate.net

Illustrative DFT Calculation Results for this compound: This table presents hypothetical data that would be generated from a typical DFT study.

Calculated PropertyHypothetical ValueSignificance
HOMO Energy-5.8 eVIndicates the ability to donate electrons (nucleophilicity).
LUMO Energy+1.2 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap7.0 eVRelates to chemical stability and reactivity.
Partial Charge on Nitrogen-0.45 eQuantifies the electron density at the reactive amine center.
Dipole Moment1.1 DReflects the overall polarity of the molecule.

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. aip.org It is a powerful predictive tool for probing dynamics on the nanosecond timescale. cambridge.org For amphiphilic molecules like this compound, which possess a polar head (the amine group) and large nonpolar tails (the alkyl chains), MD simulations are essential for studying their self-assembly and behavior in solution. scispace.comnih.govaip.org

Simulations can model how this compound molecules behave in various solvents, such as an organic diluent or at an oil-water interface, which is critical for its application in solvent extraction. These "virtual experiments" can predict the formation of aggregates or micelles, the conformational flexibility of the long alkyl chains, and the molecule's orientation at interfaces. aip.orgcambridge.org By simulating the system over time, researchers can observe dynamic processes like the coalescence and fragmentation of micelles, providing a molecular-level understanding of its function. nih.gov

Illustrative MD Simulation Parameters for this compound in a Two-Phase System: This table outlines typical parameters and outputs from an MD simulation designed to study solvent extraction behavior.

Parameter/ObservableTypical Value/DescriptionPurpose
System CompositionThis compound, Dodecane (organic), Water, Metal Ion (e.g., Eu³⁺)To simulate a realistic solvent extraction environment.
Simulation Time100 nsTo allow the system to reach equilibrium and observe dynamic events.
Temperature300 KTo simulate room temperature conditions.
Radius of Gyration (Rg) of Amine AggregatesCalculated from trajectoryTo measure the size and compactness of molecular aggregates. cambridge.org
Solvent Accessible Surface Area (SASA)Calculated from trajectoryTo quantify the exposure of the amine to the solvent.
Coordination Number of Metal IonCalculated from trajectoryTo determine how many amine molecules bind to the extracted metal.

Density Functional Theory (DFT) Studies of Electronic Structure

Prediction of Reaction Pathways and Transition States in Amine Chemistry

Understanding how a chemical reaction occurs requires identifying the reaction mechanism—the sequence of elementary steps involving intermediates and transition states. portlandpress.com Computational chemistry allows for the exploration of potential energy surfaces to locate the minimum energy pathways from reactants to products. nih.govcecam.org Methods like the Nudged Elastic Band (NEB) or coordinate driving are used to find the transition state, which is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. nih.gov

For this compound, these methods can be used to predict the pathways of its various reactions. For example, in an acid-base reaction, computations can model the proton transfer from an acid to the amine's nitrogen atom. In a catalytic process, every step of the proposed cycle can be modeled to determine its energetic feasibility. rsc.org DFT calculations are frequently employed to shed light on reaction mechanisms, indicating which steps are rate-limiting. rsc.orgrsc.org Such studies are crucial for optimizing reaction conditions and understanding the origins of selectivity. acs.org

Computational Studies of Solvent Extraction Thermodynamics and Kinetics

Solvent extraction is a complex process governed by both thermodynamics (the position of the equilibrium) and kinetics (the rate at which equilibrium is reached). rsc.orgacs.org Computational chemistry provides a framework for studying both aspects. Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the transfer of a species from the aqueous to the organic phase can be calculated. hbni.ac.inipn.mx A negative ΔG indicates a spontaneous extraction process. acs.org

Kinetic studies involve modeling the energy barriers for the steps involved in the extraction, such as the diffusion of the extractant to the interface and the formation of the extracted complex. osti.gov For this compound, computational studies could model the extraction of a metal ion by calculating the free energy change associated with moving the ion from the water phase to the organic phase where it is complexed by the amine. hbni.ac.in This provides fundamental insights into the efficiency and selectivity of the extraction process, complementing experimental data. rsc.orgosti.gov

Illustrative Thermodynamic Data for a Metal Extraction Process: This table shows hypothetical thermodynamic values for the extraction of a metal ion (M³⁺) by this compound (DITDA).

Thermodynamic ParameterHypothetical ValueInterpretation
ΔG°extraction (Gibbs Free Energy)-25 kJ/molThe extraction process is spontaneous under standard conditions. ipn.mx
ΔH°extraction (Enthalpy)-15 kJ/molThe process is exothermic, releasing heat.
ΔS°extraction (Entropy)+33 J/(mol·K)The process leads to an increase in disorder, likely due to the release of water molecules from the ion's hydration shell.

Elucidation of Catalytic Mechanisms via Computational Chemistry Approaches

Computational methods, particularly DFT, are indispensable for elucidating the mechanisms of catalytic reactions. acs.org They allow researchers to map out entire catalytic cycles, identifying the structures of all intermediates and transition states and calculating their relative energies. portlandpress.comrsc.org This provides a detailed, atomistic picture of how a catalyst functions, which is often impossible to obtain through experimental means alone. portlandpress.com

While specific catalytic applications of this compound are not widely documented, its structural features (a sterically hindered tertiary amine) suggest potential as a base catalyst or a phase-transfer catalyst. acs.orgacs.org A computational study would begin by proposing a plausible catalytic cycle. Each step—such as substrate binding, proton transfer, product formation, and catalyst regeneration—would be modeled. The calculated energy profile for the entire cycle would reveal the rate-determining step (the one with the highest energy barrier) and provide insights into how the catalyst's structure could be modified to improve its efficiency. acs.orgacs.org

Design of Novel this compound Derivatives through In Silico Approaches

In silico (computer-based) design is a modern strategy in chemistry to develop new molecules with enhanced properties. mdpi.comacs.org This approach significantly reduces the time and cost associated with traditional trial-and-error synthesis and testing. researchgate.net The process involves designing a virtual library of candidate molecules and then using computational tools to predict their properties and activities. mdpi.comnih.gov

Starting with the this compound scaffold, novel derivatives could be designed by, for example, introducing different functional groups onto the alkyl chains or modifying their length and branching. mdpi.com Computational screening could then be performed. For instance, if the goal is to develop a better solvent extraction agent, molecular docking simulations could predict the binding affinity of the new derivatives to a target metal ion. mdpi.com Predicted ADME (Absorption, Distribution, Metabolism, Excretion) properties can also be evaluated to ensure the designed molecules have suitable physical characteristics for their intended application. mdpi.com The most promising candidates identified through this in silico screening can then be prioritized for experimental synthesis and validation. researchgate.net

Environmental Research on Diisotridecylamine: Fate and Transformation

Abiotic Degradation Pathways of Diisotridecylamine

Abiotic degradation involves the breakdown of chemical substances through non-biological processes such as photolysis, hydrolysis, and oxidation. oup.com The structure of this compound—a secondary amine with two large, branched tridecyl groups—influences its susceptibility to these pathways. Generally, large organic molecules can be broken down through these mechanisms, but branched alkyl chains may offer some resistance to degradation compared to linear chains. researchgate.net

Photolytic Degradation Processes in Aqueous and Atmospheric Phases

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly UV radiation from the sun. nih.gov In the atmosphere, chemicals like amines are expected to be removed by reacting with photochemically generated hydroxyl radicals (•OH). nih.gov Due to high water solubility, amines present in the atmosphere may also be removed by precipitation. nih.gov

While specific studies on the photolysis of this compound are not available, research on other amines and organic compounds shows that photolytic efficiency can be influenced by the medium. For some organic pollutants, degradation is significantly faster at the air-ice interface compared to in aqueous solution, a phenomenon attributed to changes in light absorbance and quantum yield at the interface. nih.gov The presence of substances like nitrates in water can sometimes enhance photodegradation rates for certain compounds. nih.gov However, for this compound, direct photolysis is not expected to be a primary degradation pathway under typical environmental conditions without the presence of photosensitizers.

Hydrolytic and Oxidative Transformation Mechanisms

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. For many amines, hydrolysis is not a significant degradation pathway under typical environmental pH conditions (pH 4-9). nih.gov However, some reactive chemicals, such as diisocyanates, react rapidly with water to form more inert compounds like polyureas. americanchemistry.comcdc.gov Given this compound's stable alkyl structure, it is predicted to be resistant to hydrolysis.

Oxidative transformation, involving reactants like hydroxyl radicals, is a major abiotic degradation pathway in both water and air. nih.gov Advanced Oxidation Processes (AOPs), which generate highly reactive species, are effective at degrading persistent organic pollutants. mdpi.commdpi.com These processes can involve direct electron transfer at an anode surface or indirect oxidation by generated species like hydroxyl radicals. mdpi.com While the specific mechanisms for this compound are not documented, it is expected that its C-H bonds on the alkyl chains and the N-H bond would be susceptible to attack by strong oxidizing agents. The branched nature of the tridecyl groups could potentially sterically hinder the reaction sites, possibly slowing the rate of oxidation compared to linear amines. researchgate.net

Biodegradation Mechanisms and Microbial Metabolism of Amines

Biodegradation by microorganisms is a primary mechanism for the removal of many organic pollutants from the environment. uni.lu Studies have demonstrated that long-chain alkylamines are biodegradable, although the rate and pathway can depend on the specific structure of the amine and the microbial species present. oup.comnih.gov

Enzymatic Pathways in Environmental Systems

The microbial degradation of long-chain primary alkylamines has been studied in aerobic bacteria, particularly of the genus Pseudomonas. oup.comnih.gov The proposed enzymatic pathway initiates with the cleavage of the carbon-nitrogen bond, a reaction catalyzed by an amine dehydrogenase. nih.gov This step converts the amine into the corresponding aldehyde and releases ammonium (B1175870). nih.gov Subsequently, an aldehyde dehydrogenase oxidizes the aldehyde to a fatty acid, which can then be completely mineralized through the β-oxidation pathway. oup.comnih.gov

Enzymes known to degrade amines in various biological systems include amine oxidases, amine dehydrogenases, and multicopper oxidases. researchgate.net While these have been identified for various biogenic and synthetic amines, the specific enzymes responsible for the degradation of a large, branched secondary amine like this compound have not been characterized. It is plausible that a similar pathway involving initial C-N bond cleavage would occur.

Table 1: Substrate Specificity of Pseudomonas sp. Strain BERT for Primary Alkylamines This table, adapted from studies on Pseudomonas sp. strain BERT, illustrates how microbial degradation capability can vary with the chain length of primary alkylamines. The data shows optimal activity for mid-length chains.

Substrate (Primary Alkylamine)Relative Oxygen Consumption Rate (%)
Propylamine (C3)15
Hexylamine (C6)95
Octylamine (C8)100
Nonylamine (C9)100
Decylamine (C10)90
Dodecylamine (C12)60
Tetradecylamine (C14)40
Hexadecylamine (C16)10
Octadecylamine (C18)5
Data derived from studies on primary alkylamines, not this compound. nih.gov

Microbial Community Response and Adaptation

The introduction of chemical compounds into an environment can lead to shifts in the local microbial communities. mdpi.com Research on long-chain quaternary ammonium compounds (QACs) has shown that while initial exposure can decrease the heterotrophic activity of bacteria, chronic exposure can lead to the development of adapted microbial communities. nih.gov These adapted communities are not only less sensitive to the toxic effects of the compounds but also exhibit a significantly enhanced capability to biodegrade them. nih.gov This adaptation and increased degradation potential have been observed even at low, environmentally relevant concentrations. nih.gov

Formation and Environmental Distribution of Transformation Products

The degradation of a parent compound leads to the formation of transformation products (TPs), which may have different properties, mobility, and toxicity. csic.esdiva-portal.org The identification of these TPs is crucial for a complete environmental risk assessment. uni.lu

For this compound, specific TPs have not been documented in the reviewed literature. However, based on the likely degradation pathways, potential transformation products can be hypothesized.

From Abiotic Oxidation: Oxidative attack could lead to the formation of hydroxylated derivatives, ketones (at the secondary carbon of the branched chain), or smaller molecules resulting from the cleavage of the C-C or C-N bonds.

From Biodegradation: If biodegradation follows the pathway observed for primary long-chain amines, the initial TPs would be tridecanal (or a branched isomer thereof) and isotridecylamine . oup.comnih.gov The aldehyde would likely be further oxidized to the corresponding tridecanoic acid . nih.gov Subsequent degradation via β-oxidation would break down the fatty acid into smaller units.

The environmental distribution of these TPs would depend on their physicochemical properties, such as water solubility and sorption potential. nih.gov More polar TPs, like carboxylic acids, would tend to be more mobile in aquatic systems. uni.lu

Environmental Mobility and Sorption Behavior in Aquatic and Terrestrial Systems

The environmental mobility and sorption behavior of a chemical dictate its distribution and persistence in various environmental compartments. For this compound, a long-chain aliphatic amine, understanding these processes is crucial for assessing its potential environmental fate. Long-chain aliphatic amines are recognized as surface-active compounds, or surfactants, which influences their behavior at interfaces between water and other media like soil or sediment. canada.canih.gov After use and release, such chemicals can be dispersed in soil, water, or sediment. nih.gov

The transport and eventual destination of a substance in the environment are largely governed by its tendency to adsorb to solid particles (sorption) versus remaining dissolved in water. This partitioning behavior is a key determinant of a chemical's mobility. chemsafetypro.comecetoc.org A compound with high sorption to soil or sediment particles will be less mobile and less likely to leach into groundwater or be transported in surface water. chemsafetypro.comclu-in.org Conversely, a substance with low sorption is considered mobile and can more readily move through the environment. chemsafetypro.comacs.org

Sorption Coefficients and Influencing Factors

The tendency of a chemical to sorb to soil or sediment is quantified by the soil-water partition coefficient (Kd) or the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comecetoc.org

Distribution Coefficient (Kd): This coefficient is the ratio of a chemical's concentration in the solid phase (soil or sediment) to its concentration in the aqueous phase at equilibrium. clu-in.orgecetoc.org Higher Kd values indicate stronger binding to the solid matrix and lower mobility. clu-in.org

Organic Carbon-Water Partition Coefficient (Koc): Because many organic chemicals primarily sorb to the organic carbon fraction of soil and sediment, the Kd is often normalized to the fraction of organic carbon (foc) to derive Koc (Koc = Kd / foc). chemsafetypro.comclu-in.orgnm.gov This allows for more consistent comparison of a chemical's sorption potential across different soils and sediments. nm.gov A high Koc value (e.g., log Koc > 4.5) suggests a substance is strongly adsorbed and has low mobility. chemsafetypro.com

For ionizable organic compounds like this compound, the sorption process is more complex than simple partitioning into organic carbon. ecetoc.org As an amine, its charge state is highly dependent on the pH of the surrounding environment. In acidic to neutral conditions, the amine group is likely to be protonated, forming a cation. This positive charge leads to strong electrostatic interactions with negatively charged sites on soil minerals (e.g., clays) and organic matter. ecetoc.orgresearchgate.net Therefore, factors beyond organic carbon content, such as soil pH and cation exchange capacity (CEC), play a critical role in determining its sorption behavior. researchgate.net

The following table details the key factors that influence the environmental mobility and sorption of long-chain amines.

FactorInfluence on SorptionConsequence for Mobility
Soil/Sediment Organic Carbon Higher organic carbon content generally increases sorption for organic compounds.Decreased mobility; less leaching.
Soil/Sediment Clay Content Higher clay content provides more negatively charged sites for electrostatic attraction with cationic amines.Decreased mobility; strong binding.
pH Lower pH increases the protonation (positive charge) of the amine, enhancing electrostatic sorption to negative soil sites.Decreased mobility at lower pH.
Cation Exchange Capacity (CEC) Higher CEC indicates more negatively charged sites available for binding cations, leading to stronger sorption.Decreased mobility in high-CEC soils.
Chemical Structure (Long Alkyl Chains) The long, nonpolar (hydrophobic) tridecyl chains promote partitioning from water to organic matter.Decreased mobility.

Research Findings

Specific, quantitative research findings on the Kd or Koc values for this compound are scarce in publicly available scientific literature. Safety Data Sheets for the compound often report "no data available" for the n-octanol/water partition coefficient (Kow), a key parameter used to estimate Koc. chemicalbook.in

However, based on its chemical structure as a secondary, long-chain aliphatic amine, a strong affinity for soil and sediment is expected. The combination of hydrophobic partitioning driven by its two C13 alkyl chains and strong electrostatic interactions when protonated suggests that this compound will have low mobility in most terrestrial and aquatic systems. It is likely to partition significantly from the water column to suspended solids and bed sediments in aquatic environments and be strongly retained in the upper layers of soil, limiting its potential to leach into groundwater. canada.caclu-in.org

The following table summarizes the available physicochemical property information for this compound.

PropertyValueSource
Density 0.816 g/cm³ chemicalbook.in
Partition coefficient n-octanol/water (Log Kow) No data available chemicalbook.in
Persistence and Degradability No data available chemicalbook.in

Advanced Analytical Methodologies for Diisotridecylamine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of Diisotridecylamine, providing the means to separate it from other components in a sample, which is a critical prerequisite for accurate quantification and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the identification and quantification of volatile and semi-volatile compounds within a mixture. spectroinlets.com The technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com In the context of this compound analysis, GC-MS is particularly useful for examining its presence in complex organic matrices.

The process begins with the injection of a sample into the gas chromatograph, where it is vaporized. scioninstruments.com An inert carrier gas then transports the vaporized compounds through a capillary column. scioninstruments.com The separation is achieved based on the differential interactions of the compounds with the stationary phase coating the column. spectroinlets.com Compounds with higher volatility and weaker interactions travel faster, leading to their separation. spectroinlets.com

Once the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically through electron impact, causing the molecules to fragment into charged ions. nist.gov These ions are then sorted by a mass analyzer based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that acts as a molecular fingerprint. spectroinlets.comnist.gov

GC-MS is widely applied in various fields, including environmental analysis for detecting pollutants, in the food industry for quality control, and in forensic science. spectroinlets.comscioninstruments.com For compounds like this compound, which may be present in industrial process streams or environmental samples, GC-MS provides the necessary sensitivity and specificity for both qualitative identification and quantitative measurement. nist.gov The resulting total ion chromatogram (TIC) plots the total ion intensity against retention time, with each peak representing a separated compound whose identity can be confirmed by its mass spectrum. nist.gov

Table 1: Key Aspects of GC-MS Analysis

Parameter Description Relevance to this compound Analysis
Sample Volatility The compound must be sufficiently volatile and thermally stable to be vaporized without decomposition.This compound and its potential derivatives may require derivatization to increase volatility for GC analysis. actascientific.com
Separation Achieved in the GC column based on boiling point and polarity. thermofisher.comAllows for the resolution of this compound from other components in a complex mixture. thermofisher.com
Identification Based on the unique mass spectrum (fragmentation pattern) of the compound. spectroinlets.comProvides confident identification of this compound.
Quantification The area under the chromatographic peak is proportional to the amount of the compound. nist.govEnables the determination of this compound concentration in the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

For non-volatile, polar, or thermally unstable derivatives of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice. actascientific.comesogu.edu.tr This method combines the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of mass spectrometry. rsc.org LC-MS is particularly advantageous for analyzing a wide range of compounds that are not amenable to GC-MS. lcms.cz

In LC-MS, the sample is dissolved in a liquid solvent and pumped through a column packed with a solid adsorbent material. researchgate.net The separation occurs based on the different affinities of the sample components for the stationary and mobile phases. researchgate.net This allows for the effective separation of complex mixtures, including those containing polar and high-molecular-weight compounds. actascientific.com

Following separation by the LC system, the eluent is introduced into the mass spectrometer. An interface, such as electrospray ionization (ESI), is used to generate ions from the analyte molecules in the liquid phase before they enter the high-vacuum region of the mass spectrometer. lcms.cz The mass analyzer then separates the ions based on their m/z ratio, enabling detection and quantification. esogu.edu.tr LC-MS/MS, or tandem mass spectrometry, can provide even greater specificity by subjecting selected ions to fragmentation and analyzing the resulting product ions. nih.gov

The development of robust LC-MS methods is crucial for the quantitative analysis of this compound derivatives in various matrices, including biological samples. nih.gov Method validation typically involves assessing linearity, precision, accuracy, and stability to ensure reliable results. nih.gov

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

Technique Principle Applicability to this compound Advantages Limitations
GC-MS Separation of volatile compounds in the gas phase followed by mass analysis. spectroinlets.comSuitable for volatile forms of this compound or after derivatization.High resolution, excellent for identifying and quantifying volatile organic compounds. drawellanalytical.comNot suitable for non-volatile or thermally labile derivatives.
LC-MS Separation of compounds in the liquid phase followed by mass analysis. rsc.orgIdeal for non-volatile, polar, and high-molecular-weight derivatives of this compound. esogu.edu.trWide applicability, high sensitivity, suitable for complex matrices. esogu.edu.trrsc.orgCan be affected by matrix effects and ion suppression. lcms.cz

Spectroscopic Characterization for Structural and Mechanistic Elucidation

Spectroscopic techniques are indispensable for gaining detailed insights into the molecular structure of this compound and for monitoring its behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural and quantitative information about molecules in solution. pharmtech.com It is exceptionally well-suited for monitoring the progress of chemical reactions in real-time, offering insights into reaction kinetics, the formation of intermediates, and the conversion of reactants to products. magritek.com

For this compound research, NMR can be employed to follow reactions such as its synthesis or derivatization. By acquiring a series of spectra over time, researchers can track the disappearance of reactant signals and the appearance of product signals. jhu.edu The quantitative nature of NMR allows for the determination of the concentration of each species at any given point during the reaction, which is crucial for understanding reaction mechanisms and optimizing conditions. magritek.comrptu.de

Modern benchtop NMR spectrometers have made this technique more accessible for routine reaction monitoring directly in the chemistry lab. magritek.com Flow NMR setups, where the reaction mixture is continuously pumped through the NMR spectrometer, enable online analysis of reactions performed in either batch or continuous flow reactors. researchgate.net This provides real-time feedback on reaction progress and can facilitate automated process optimization. magritek.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. mt.com They are valuable for the structural characterization of this compound and its reaction products.

Infrared (IR) Spectroscopy works by measuring the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. vscht.cz Different functional groups absorb at characteristic frequencies, resulting in a unique IR spectrum that serves as a molecular fingerprint. For this compound, the IR spectrum would exhibit characteristic bands for C-H and N-H stretching and bending vibrations. The presence or absence of specific peaks can confirm the identity of the compound and indicate the success of a chemical modification. bellevuecollege.edu For example, the appearance of a carbonyl (C=O) stretching band would signify the formation of an amide derivative. libretexts.org

Raman Spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser. mt.com The scattered light contains photons that have lost or gained energy corresponding to the vibrational modes of the molecule. horiba.com A Raman spectrum provides information about molecular vibrations and can be used to identify functional groups and obtain a structural fingerprint of a compound. renishaw.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. mt.com For instance, C-C and C-N backbone vibrations in this compound can be readily observed. libretexts.org It is also well-suited for analyzing aqueous samples, as water is a weak Raman scatterer. horiba.com

Table 3: Spectroscopic Fingerprinting of this compound

Technique Principle Information Obtained Application to this compound
NMR Spectroscopy Measures the magnetic properties of atomic nuclei. pharmtech.comDetailed molecular structure, connectivity, and quantification. pharmtech.comElucidation of the precise structure of this compound isomers and monitoring of its reactions. jhu.eduresearchgate.net
IR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations. vscht.czPresence of specific functional groups. nih.govIdentification of characteristic N-H and C-H bonds and detection of new functional groups after derivatization.
Raman Spectroscopy Measures the inelastic scattering of light from molecular vibrations. mt.comInformation on symmetric bonds and molecular backbone structure. mt.comrenishaw.comCharacterization of the aliphatic chains and the amine group, especially in aqueous media. horiba.comlibretexts.org

Hyphenated Analytical Platforms for In-Situ and Operando Analysis

The coupling of different analytical techniques, known as hyphenation, creates powerful platforms that offer enhanced analytical capabilities. iipseries.org These hyphenated techniques are particularly valuable for in-situ and operando analysis, where a chemical system is studied under its actual operating conditions. ajrconline.orghelmholtz-berlin.de

Hyphenated techniques link a separation method, like LC or GC, with a spectroscopic detection method, such as MS, NMR, or IR. nih.govnih.gov This online coupling allows for the separation of complex mixtures and the immediate structural identification of the individual components. nih.gov For this compound research, platforms like LC-NMR-MS can provide comprehensive information by separating a reaction mixture with LC and then obtaining both NMR and MS data for each eluting peak. iipseries.org

Operando spectroscopy takes this a step further by analyzing a material or catalyst while it is functioning in a reaction. helmholtz-berlin.de For example, using operando IR or Raman spectroscopy to study a catalytic process involving this compound would allow researchers to observe the catalyst surface and the reacting molecules in real-time, providing crucial insights into reaction mechanisms and catalyst deactivation. rsc.org These advanced analytical approaches are essential for developing a deeper understanding of the chemistry of this compound and for optimizing its applications in various industrial processes.

Future Research Directions and Uncharted Avenues for Diisotridecylamine

Sustainable Synthesis and Green Chemistry Applications

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Future research into Diisotridecylamine will likely prioritize the development of more sustainable synthesis routes that align with these principles.

Current industrial synthesis of long-chain amines can involve high temperatures, pressures, and non-renewable feedstocks. A key research avenue is the exploration of catalytic routes using renewable starting materials. chemmethod.com This could involve the amination of long-chain alcohols derived from biomass. The goals are to maximize atom economy, increase energy efficiency by operating at or near ambient conditions, and utilize catalysts over stoichiometric reagents. Some chemical suppliers have noted a move towards using biological, enzyme, and water-phase green synthesis methods for their products, a philosophy that could be applied to this compound production to create a more environmentally friendly process. echemi.com

Further research could focus on the application of this compound as a green chemical itself. Its properties as a surfactant and extractant could be leveraged in designing safer chemical products. For example, its use in hydrometallurgy for metal extraction could be optimized to replace more hazardous or less efficient extractants, contributing to cleaner resource recovery processes. researchgate.net The objective is to design and apply chemical products that are less hazardous and can degrade into innocuous substances after use, preventing their accumulation in the environment.

Table 1: The 12 Principles of Green Chemistry and Potential Relevance to this compound

Principle Description Potential Application for this compound
1. Prevention It is better to prevent waste than to treat or clean up waste after it has been created. Developing synthesis routes with higher yields and selectivity to minimize by-product formation.
2. Atom Economy Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Designing catalytic pathways from renewable feedstocks that incorporate most atoms into the this compound molecule.
3. Less Hazardous Chemical Syntheses Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. Avoiding toxic reagents and intermediates in the synthesis process.
4. Designing Safer Chemicals Chemical products should be designed to affect their desired function while minimizing their toxicity. Applying this compound in processes where it can replace more toxic chemicals, such as in solvent extraction.
5. Safer Solvents & Auxiliaries The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. Exploring its synthesis in green solvents like water or supercritical fluids, or in solvent-free systems.
6. Design for Energy Efficiency Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. Developing catalytic processes that operate at lower temperatures and pressures.
7. Use of Renewable Feedstocks A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. Investigating synthesis from fatty alcohols or other oleochemicals derived from plant biomass.
8. Reduce Derivatives Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible. Designing more direct synthesis pathways that avoid complex protection and deprotection steps.
9. Catalysis Catalytic reagents (highly selective) are superior to stoichiometric reagents. Focusing on heterogeneous or biocatalytic methods that are efficient and easily separable.
10. Design for Degradation Chemical products should be designed so that at the end of their function they can break down into innocuous degradation products and not persist in the environment. Studying the biodegradability of this compound and its metabolites.
11. Real-time analysis for Pollution Prevention Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. Implementing in-process monitoring during synthesis to optimize reaction conditions and prevent runaway reactions or by-product formation.

| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. | Choosing less volatile and less flammable reagents and process conditions for its synthesis. |

Integration into Smart Materials and Responsive Systems

Smart materials, also known as responsive materials, are designed to change their properties in a controlled way in response to external stimuli like temperature, pH, or electric fields. vapourtec.comijnrd.org While direct research into incorporating this compound into such systems is not yet prevalent, its molecular structure presents intriguing possibilities for future exploration.

The long, branched alkyl chains of this compound could be functionalized to create polymers or surfactants whose aggregation behavior is responsive to environmental cues. For instance, by reacting it with monomers, it could be incorporated into polymer architectures. A patent indicates that this compound can be reacted with ethylene (B1197577) or propylene (B89431) oxide, a common step in creating surfactants and functional polymers. google.com Such polymers could potentially form micelles or gels that assemble or disassemble based on changes in pH or temperature, driven by the protonation state of the secondary amine group.

These responsive systems could find applications in various fields. In drug delivery, they could encapsulate a therapeutic agent and release it at a specific physiological site with a different pH. In industrial processes, they could act as "smart surfactants" for separations, where their emulsifying properties can be switched on or off by a simple trigger, facilitating easier phase separation after extraction. Another potential avenue is in the development of responsive coatings, where changes in the environment could alter the coating's surface properties, such as its hydrophobicity or lubricity. One patent has noted the creation of this compound molybdate (B1676688) for use in emergency response systems, hinting at its potential role in materials that react to specific triggers.

Advanced Process Intensification in Industrial Chemical Engineering

Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. vapourtec.comosf.io This is the area where this compound has the most established, albeit still developing, research footprint. Its primary role has been as a reactive extractant in liquid-liquid separation processes, a key unit operation ripe for intensification. researchgate.net

Research has identified this compound as a highly suitable extractant for the recovery of bioactive molecules and metal ions. researchgate.netresearchgate.netunirioja.es For example, it was found to be the most suitable among nine tested reactive components for the extraction and re-extraction of Penicillin G. researchgate.net Similarly, it has been identified as a favorable extractant for zinc ions from chloride matrices in spent pickling solutions. researchgate.net

Future research can build on these findings by integrating this compound-based extraction into intensified process equipment.

Centrifugal Extractors: These devices offer low residence times, low solvent inventory, and high mass transfer rates compared to conventional mixer-settlers. researchgate.net The use of this compound in cascades of centrifugal extractors for bioproduct separation is a promising area for creating continuous, automated, and efficient downstream processing. researchgate.netresearchgate.net

Membrane-Based Solvent Extraction: Using this compound within a liquid membrane can combine extraction and stripping into a single step, significantly reducing equipment size and complexity. epdf.pub This has been explored for penicillin recovery, where the amine acts as a carrier to transport the target molecule across the membrane. researchgate.netepdf.pub

The goal of this research is to move from batch processing to continuous, intensified operations, which reduces waste, improves product quality, and lowers both capital and operating costs. icheme.org

Table 2: Application of this compound in Intensified Separation Processes

Application Area Target Molecule/Ion Intensification Technology Potential Advantages Reference(s)
Bioseparations Penicillin G Liquid Membrane Extraction, Centrifugal Extractors Continuous processing, higher purity, reduced solvent use, smaller footprint. researchgate.netepdf.pub
Hydrometallurgy Zinc (Zn²⁺) Solvent Extraction Recovery of valuable metals from waste streams, reduced effluent toxicity. researchgate.net

| Biologics Manufacturing | Lactic Acid | Reactive Liquid Extraction | In-situ product removal to reduce product inhibition during fermentation, improving yield. | unirioja.es |

Novel Applications in Emerging Technologies, e.g., Renewable Fuels

The transition to a sustainable energy and chemical economy requires innovation in areas like renewable fuels and biorefineries. efce.infopnnl.gov While this compound has no established role in renewable fuels today, its chemical nature suggests potential avenues for future research as an enabling component or additive.

Renewable fuels, such as biodiesel and renewable diesel, are produced from feedstocks like vegetable oils, animal fats, and used cooking oil. neste.com These fuels can sometimes face challenges related to storage stability, cold-weather performance, and compatibility with existing infrastructure. icheme.org Long-chain amines are known to function as antioxidants, corrosion inhibitors, and metal deactivators. Future research could investigate whether this compound or its derivatives could serve as multifunctional additives for biodiesel and other renewable fuel blends. Its function would be to enhance fuel stability, prevent the formation of sludge and deposits, and protect engine components from corrosion. icheme.org

Synergistic Approaches Combining Experimental and Computational Methodologies

The development of new applications for any chemical is accelerated by combining experimental work with computational modeling. mdpi.comresearchgate.net For this compound, where experimental data in emerging areas is scarce, this synergistic approach will be crucial for guiding future research and minimizing costly trial-and-error experimentation.

Computational Chemistry (DFT and MD Simulations): Quantum chemical methods like Density Functional Theory (DFT) can predict the intrinsic properties of the this compound molecule. frontiersin.org These calculations can help understand its reactivity, electron distribution, and interaction potential with other molecules, which is fundamental for designing corrosion inhibitors or selective extractants. frontiersin.orgnih.gov

Molecular Dynamics (MD) simulations can model the behavior of many this compound molecules together, with or without a solvent or a surface. nih.gov This is particularly valuable for:

Predicting Extraction Efficiency: Simulating the interface between an aqueous phase and an organic phase containing this compound can elucidate the mechanism and thermodynamics of how it extracts a target molecule like penicillin or a metal ion.

Designing Smart Materials: MD simulations can predict how polymers containing this compound might self-assemble in solution or respond to stimuli like pH changes. nih.gov

Screening for New Applications: Computational models can rapidly screen the potential of this compound for various functions (e.g., as a corrosion inhibitor for different metals) before committing to extensive lab work.

Integrated Approach: The most powerful approach involves a feedback loop between computation and experimentation. researchgate.net Initial computational screening can identify the most promising applications. These predictions are then tested in targeted laboratory experiments. The experimental results, in turn, are used to refine and validate the computational models, improving their predictive accuracy for the next round of design. osf.io This integrated methodology, which has been successfully applied to develop new corrosion inhibitors and separation agents, represents the most efficient path forward for unlocking the full potential of this compound. researchgate.netijcce.ac.ir

Q & A

[Basic] What are the established synthetic routes for Diisotridecylamine, and how can reaction conditions be optimized for high purity?

Methodological Answer:
this compound is typically synthesized via amine alkylation, where isotridecyl halides react with ammonia or primary amines under controlled conditions. Optimization involves:

  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Temperature control : Maintain 80–120°C to balance reaction kinetics and byproduct formation.
  • Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate high-purity product. Document all parameters (solvent ratios, temperature gradients) to ensure reproducibility .

[Basic] What analytical techniques are critical for characterizing this compound’s structural integrity and purity?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm branching patterns and amine proton environments. Compare peaks with reference spectra for isotridecyl chains .
  • FT-IR : Identify N-H stretching (3300–3500 cm1^{-1}) and C-N vibrations (1250–1350 cm1^{-1}) to verify functional groups.
  • GC-MS : Detect trace impurities (e.g., unreacted alkyl halides) with electron ionization (70 eV) and compare retention indices against standards .

[Advanced] How can researchers resolve contradictions in reported catalytic activities of this compound in asymmetric synthesis?

Methodological Answer:
Discrepancies often arise from variations in:

  • Substrate scope : Systematically test catalytic performance across diverse substrates (e.g., ketones vs. aldehydes) to identify selectivity trends.
  • Experimental conditions : Replicate studies under standardized conditions (solvent polarity, temperature, catalyst loading) to isolate confounding variables .
  • Statistical analysis : Apply ANOVA or t-tests to evaluate significance of activity differences. Use control experiments to rule out side reactions .

[Advanced] What methodologies are appropriate for probing the mechanistic role of this compound in interfacial catalysis?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps involving amine participation .
  • In situ spectroscopy : Monitor reaction intermediates via Raman or UV-Vis spectroscopy under operando conditions.
  • Computational modeling : Use density functional theory (DFT) to simulate transition states and quantify electronic interactions between this compound and reactants .

[Basic] What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, tight-fitting goggles, and lab coats to prevent skin/eye contact. Use fume hoods for ventilation .
  • Spill management : Neutralize spills with dilute acetic acid, collect residue in inert containers, and dispose via approved waste facilities .
  • Storage : Store in airtight containers under nitrogen to prevent oxidation. Label with GHS hazard codes (H314, H318) .

[Advanced] How should researchers design experiments to evaluate solvent effects on this compound’s nucleophilic reactivity?

Methodological Answer:

  • Solvent screening : Test polar aprotic (e.g., DMF), polar protic (e.g., methanol), and nonpolar (e.g., toluene) solvents. Measure reaction rates via 1H^1H-NMR kinetics .
  • Kamlet-Taft parameters : Correlate solvent polarity (π\pi^*), hydrogen-bond donor/acceptor ability (α\alpha, β\beta) with reactivity using multivariate regression .
  • Microscopic reversibility : Conduct equilibrium studies to assess solvent-driven shifts in reaction pathways (e.g., SN1 vs. SN2 mechanisms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diisotridecylamine
Reactant of Route 2
Reactant of Route 2
Diisotridecylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.